molecular formula C8H18N2 B13294264 Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine

Cat. No.: B13294264
M. Wt: 142.24 g/mol
InChI Key: BLFGTCLYARJDIH-UHFFFAOYSA-N
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Description

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine typically involves multi-step organic reactions. One common method is the alkylation of a primary amine with an alkyl halide. The reaction conditions often require a solvent such as dichloromethane or tetrahydrofuran and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can produce various substituted amines .

Scientific Research Applications

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzylprop-2-yn-1-amine
  • 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
  • 2-Methyl-2-propen-1-ol

Uniqueness

Ethyl({2-[methyl(prop-2-en-1-yl)amino]ethyl})amine stands out due to its unique structure, which allows it to participate in a variety of chemical reactions and interact with multiple biological targets. This versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-N'-methyl-N'-prop-2-enylethane-1,2-diamine

InChI

InChI=1S/C8H18N2/c1-4-7-10(3)8-6-9-5-2/h4,9H,1,5-8H2,2-3H3

InChI Key

BLFGTCLYARJDIH-UHFFFAOYSA-N

Canonical SMILES

CCNCCN(C)CC=C

Origin of Product

United States

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